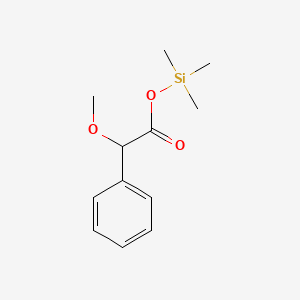
Trimethylsilyl methoxy(phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is an organic compound with the molecular formula C12H18O3Si and a molecular weight of 238.355 g/mol . It is also known by the name trimethylsilyl methoxy (phenyl)acetate . This compound is characterized by its density of approximately 1.0±0.1 g/cm³ and a boiling point of 255.2±33.0 °C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-phenylacetic acid trimethylsilyl ester typically involves the esterification of 2-methoxy-2-phenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2-phenylacetic acid trimethylsilyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include halides and nucleophiles under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: 2-Methoxy-2-phenylacetic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or acids derived from the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and acids.
Biology: Employed in the study of metabolic pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-methoxy-2-phenylacetic acid trimethylsilyl ester involves its hydrolysis to release 2-methoxy-2-phenylacetic acid, which can then participate in various biochemical pathways. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-2-phenylacetic acid: The parent acid of the ester.
Trimethylsilyl acetate: Another ester with a trimethylsilyl group.
Phenylacetic acid esters: A class of compounds with similar structural features.
Uniqueness
2-Methoxy-2-phenylacetic acid trimethylsilyl ester is unique due to its combination of a methoxy group and a trimethylsilyl ester, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry as a versatile intermediate .
Eigenschaften
CAS-Nummer |
55557-19-2 |
|---|---|
Molekularformel |
C12H18O3Si |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
trimethylsilyl 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3 |
InChI-Schlüssel |
QGWFPOPFKMDJPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















